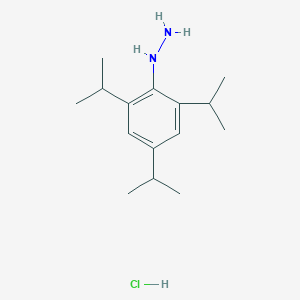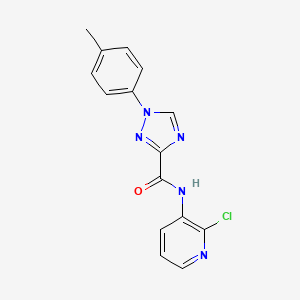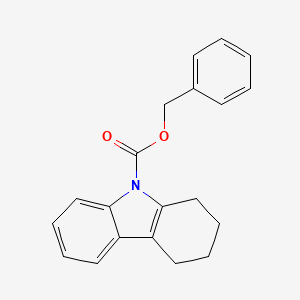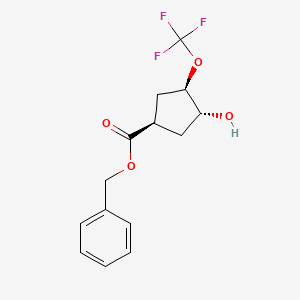
Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopentane ring structure substituted with a hydroxy group, a trifluoromethoxy group, and a carboxylate ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy Group: This step might involve selective hydroxylation reactions.
Introduction of the Trifluoromethoxy Group: This can be done using trifluoromethylation reagents under specific conditions.
Esterification: The final step involves esterification to introduce the benzyl carboxylate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving cyclopentane derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group could enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane ring structures.
Trifluoromethoxy Compounds: Compounds containing the trifluoromethoxy group.
Hydroxy Carboxylates: Compounds with hydroxy and carboxylate functional groups.
Uniqueness
Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate is unique due to the combination of its functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H15F3O4 |
|---|---|
Molekulargewicht |
304.26 g/mol |
IUPAC-Name |
benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H15F3O4/c15-14(16,17)21-12-7-10(6-11(12)18)13(19)20-8-9-4-2-1-3-5-9/h1-5,10-12,18H,6-8H2/t10-,11-,12-/m1/s1 |
InChI-Schlüssel |
ZXBHATDAUIBRCL-IJLUTSLNSA-N |
Isomerische SMILES |
C1[C@H](C[C@H]([C@@H]1O)OC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1C(CC(C1O)OC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


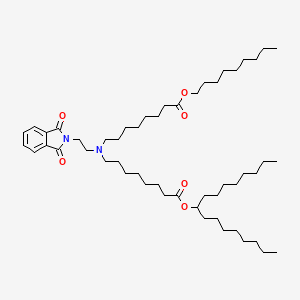
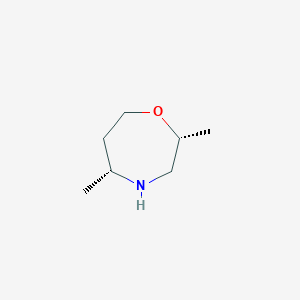
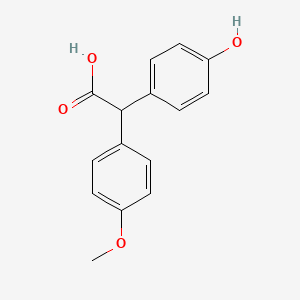
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B13362581.png)
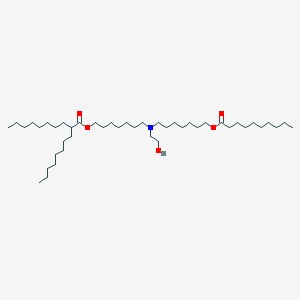

![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362608.png)
![6-(3,4-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362616.png)
![6-[2-(3,4-Dimethoxyphenyl)vinyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362627.png)
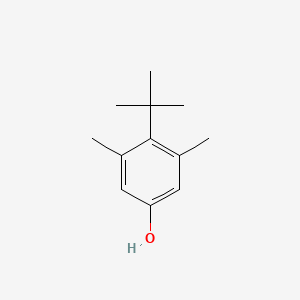
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362650.png)
